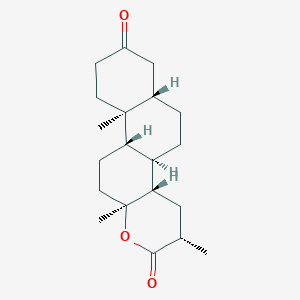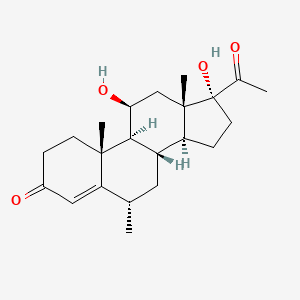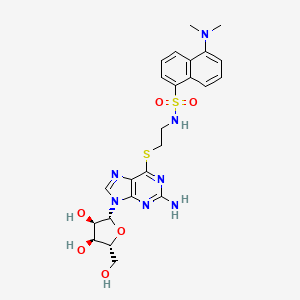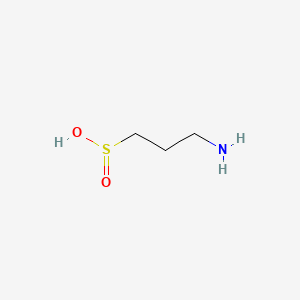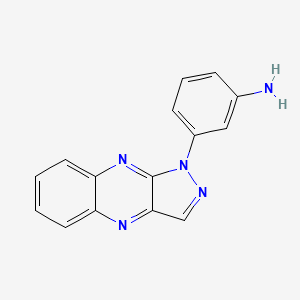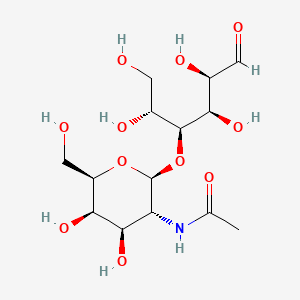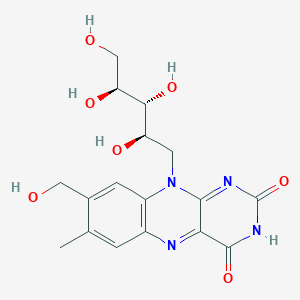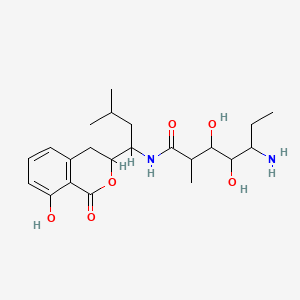
Baciphelacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Baciphelacin is a natural product found in Paenibacillus thiaminolyticus with data available.
Aplicaciones Científicas De Investigación
1. Antimicrobial Properties and Applications
Baciphelacin, as part of the amicoumacin group of antibiotics, shows significant antimicrobial activities. These properties make it a candidate for various applications, including the development of new antibiotics and treatment of fungal infections. Bacilysocin, a closely related compound, exhibits similar antimicrobial properties, especially against fungi (Tamehiro et al., 2002).
2. Role in Food Safety and Preservation
Bacteriocins, including baciphelacin, are known for their role in food safety. Their antimicrobial nature makes them suitable for use as biopreservatives in food, offering an alternative to traditional chemical preservatives. This application is vital in controlling foodborne pathogens and spoilage microorganisms, thereby enhancing food safety and shelf life (Chikindas et al., 2018).
3. Potential in Treating Drug-Resistant Pathogens
Due to their unique mode of action, bacteriocins like baciphelacin are being explored as potential alternatives to traditional antibiotics in combating drug-resistant pathogens. This is especially crucial given the rising threat of antibiotic resistance globally (Yang et al., 2014).
4. Applications in Probiotics and Animal Health
Baciphelacin's antimicrobial properties are also being harnessed in the development of probiotics, particularly in the livestock industry. It is explored for its potential to enhance the intestinal epithelial barrier and immune function, presenting an alternative to antibiotics in animal feed (Du et al., 2018).
Propiedades
Número CAS |
57765-71-6 |
|---|---|
Nombre del producto |
Baciphelacin |
Fórmula molecular |
C22H34N2O6 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
5-amino-3,4-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-2-methylheptanamide |
InChI |
InChI=1S/C22H34N2O6/c1-5-14(23)20(27)19(26)12(4)21(28)24-15(9-11(2)3)17-10-13-7-6-8-16(25)18(13)22(29)30-17/h6-8,11-12,14-15,17,19-20,25-27H,5,9-10,23H2,1-4H3,(H,24,28) |
Clave InChI |
NGHPDQGNXFFIQH-UHFFFAOYSA-N |
SMILES |
CCC(C(C(C(C)C(=O)NC(CC(C)C)C1CC2=C(C(=CC=C2)O)C(=O)O1)O)O)N |
SMILES canónico |
CCC(C(C(C(C)C(=O)NC(CC(C)C)C1CC2=C(C(=CC=C2)O)C(=O)O1)O)O)N |
Sinónimos |
baciphelacin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



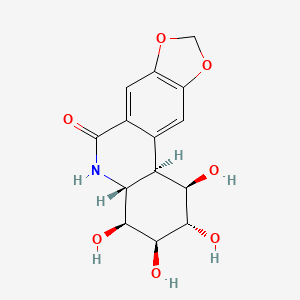
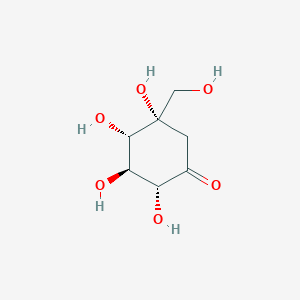
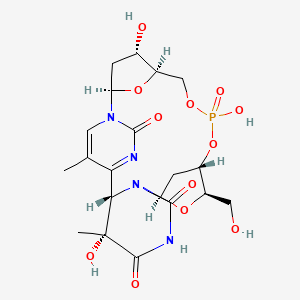

![3,5-Dimethyl-1-[(7-methyl-2-naphthalenyl)sulfonyl]pyrazole](/img/structure/B1221883.png)
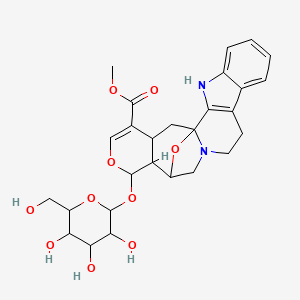
![4-methyl-N-[1-[2-(1-pyrrolidinyl)ethyl]-2-benzimidazolyl]benzamide](/img/structure/B1221890.png)
